molecular formula C6H7BrOS B1373561 3-Thiopheneethanol, 4-bromo- CAS No. 35634-03-8

3-Thiopheneethanol, 4-bromo-

Cat. No. B1373561
CAS RN: 35634-03-8
M. Wt: 207.09 g/mol
InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N
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Description

3-Thiopheneethanol, 4-bromo- is a colorless liquid with a molecular formula of C6H6BrOS. It has potential applications in electrochromic displays .


Synthesis Analysis

3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It was also used in the synthesis of 4-(thiophene-3-ylmethoxy)phthalonitrile .


Molecular Structure Analysis

The molecular structure of 3-Thiopheneethanol, 4-bromo- is represented by the formula C6H7BrOS . The molecular weight is 207.09 g/mol.


Chemical Reactions Analysis

3-Thiopheneethanol is used in the preparation of 3-substituted thiophene conducting copolymers . It is also used in the synthesis of various ether and ester derivatives .


Physical And Chemical Properties Analysis

3-Thiopheneethanol, 4-bromo- is a colorless liquid. The molecular weight is 207.09 g/mol. The exact mass is 128.02958605 g/mol . The topological polar surface area is 48.5 Ų .

Scientific Research Applications

I have conducted a search for the scientific research applications of 2-(4-bromothiophen-3-yl)ethan-1-ol , also known as 3-Thiopheneethanol, 4-bromo- or 2-(4-bromothiophen-3-yl)ethanol . However, detailed information on six to eight unique applications is not readily available in the public domain. The compound is noted for its use in organic synthesis and other chemical processes , but specific applications are not listed in the search results.

Safety and Hazards

3-Thiopheneethanol, 4-bromo- is a combustible liquid . It should be stored in a well-ventilated place and kept cool . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This opens up new possibilities for the development of new small molecule donors and acceptors .

properties

IUPAC Name

2-(4-bromothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZYXFOPCXUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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